Iroxanadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex, Hungary. It is primarily recognized for its cardioprotective properties and its role in vascular health. This compound induces phosphorylation of p38 stress-activated protein kinase, which is crucial for endothelial cell homeostasis. This compound has been investigated for its potential in treating atherosclerosis and preventing early restenosis following vascular surgery or balloon angioplasty .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iroxanadine involves the formation of a pyridine derivative. The process typically starts with the preparation of the core pyridine structure, followed by functionalization to introduce the necessary substituents. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would be optimized for cost-effectiveness and scalability, adhering to stringent regulatory standards for pharmaceutical compounds.

Análisis De Reacciones Químicas

Types of Reactions: Iroxanadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts like palladium on carbon, reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Iroxanadine has been investigated across various fields, including:

- Chemistry : Used as a model compound for studying phosphorylation and kinase activation.

- Biology : Explored for its role in endothelial cell function and survival under stress.

- Medicine : Investigated as a cardioprotective agent for treating vascular diseases such as atherosclerosis and restenosis.

- Industry : Utilized in developing pharmaceuticals targeting vascular health and disease prevention.

Apoptosis Modulation

This compound has demonstrated significant effects on apoptosis in endothelial cells subjected to hypoxic conditions. Studies indicate that treatment with concentrations ranging from 0.1 to 1 μM resulted in a notable decrease in caspase-dependent apoptosis during reoxygenation phases following hypoxia.

Endothelial Cell Proliferation

Research highlighted the dual regulation of endothelial cell proliferation and myointimal hyperplasia (MIH). After exposure to hypoxia/reoxygenation, the proliferation rates of MIH-cells increased while endothelial cell proliferation decreased, suggesting a protective effect on endothelial integrity.

Heat Shock Protein Activation

The compound has been shown to enhance the accumulation of heat shock proteins in stressed endothelial cells, contributing to its cytoprotective effects.

Case Study 1: Vascular Disease Research

A controlled study examined the effects of this compound on vascular diseases. The results demonstrated significant improvements in endothelial function in animal models with induced atherosclerosis, showing reduced inflammation markers and improved blood flow metrics compared to untreated controls.

Case Study 2: Hypoxia-Induced Injury

Another study focused on the impact of this compound on cardiac tissues subjected to hypoxia. Administration prior to ischemic events resulted in reduced myocardial damage and improved recovery post-reoxygenation.

Mecanismo De Acción

Iroxanadine exerts its effects by inducing the phosphorylation of p38 stress-activated protein kinase, which plays a significant role in endothelial cell homeostasis. This phosphorylation event leads to the activation of various downstream signaling pathways that promote cell survival, reduce apoptosis, and enhance vascular function. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects .

Comparación Con Compuestos Similares

Pyridine Derivatives: Compounds containing a pyridine ring, such as nicotinamide and pyridoxine.

Cardioprotective Agents: Other compounds with cardioprotective properties, such as captopril and losartan.

Uniqueness: Iroxanadine is unique due to its dual mechanism of action involving both p38 stress-activated protein kinase phosphorylation and calcium-dependent protein kinase C translocation. This dual action enhances its efficacy in promoting endothelial cell homeostasis and vascular health, distinguishing it from other cardioprotective agents .

Propiedades

Key on ui mechanism of action |

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis. |

|---|---|

Número CAS |

203805-20-3 |

Fórmula molecular |

C14H20N4O |

Peso molecular |

260.33 g/mol |

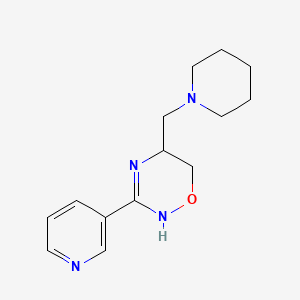

Nombre IUPAC |

(5R)-5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine |

InChI |

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1 |

Clave InChI |

QWVRTSZDKPRPDF-CYBMUJFWSA-N |

SMILES |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |

SMILES isomérico |

C1CCN(CC1)C[C@@H]2CONC(=N2)C3=CN=CC=C3 |

SMILES canónico |

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3 |

Sinónimos |

BRX 005 BRX-005 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.